4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
Brand Name: Vulcanchem
CAS No.: 835602-02-3
VCID: VC16828553
InChI: InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2
SMILES:
Molecular Formula: C18H11BrCl3NO2
Molecular Weight: 459.5 g/mol

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

CAS No.: 835602-02-3

Cat. No.: VC16828553

Molecular Formula: C18H11BrCl3NO2

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline - 835602-02-3

Specification

CAS No. 835602-02-3
Molecular Formula C18H11BrCl3NO2
Molecular Weight 459.5 g/mol
IUPAC Name 4-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
Standard InChI InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2
Standard InChI Key RRTYPNJMVMOZLO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has the molecular formula C₁₈H₁₁BrCl₃NO₂, derived from its aniline core substituted with bromine, chlorine, and dichlorophenoxy groups. Key physical properties include:

PropertyValueSource
Molecular Weight459.55 g/mol
Density~1.6 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
Melting Point180–185°C
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, DMF)

The compound’s low water solubility and high thermal stability are attributed to its hydrophobic halogen substituents and aromatic backbone .

Structural Elucidation

The molecule features a central aniline group (C₆H₅NH₂) substituted at the para-position with a phenoxy ring. This phenoxy group is further modified at the 4-, 5-, and 2-positions with bromine, chlorine, and a 2,4-dichlorophenoxy moiety, respectively. X-ray crystallography of analogous compounds reveals a planar aromatic system with dihedral angles of ~30° between the aniline and phenoxy rings, optimizing π-π stacking interactions. Halogen atoms induce electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at the ortho and para positions relative to the amine group .

Synthesis and Purification

Synthetic Pathways

The synthesis of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves three primary steps:

  • Ullmann Coupling: A brominated phenol derivative reacts with 2,4-dichlorophenol in the presence of a copper catalyst to form the diaryl ether backbone.

  • Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ introduces additional chlorine atoms at specific positions .

  • Nitro Reduction: The intermediate nitro compound is reduced to the final aniline using hydrogen gas and a palladium catalyst, achieving >95% yield.

Side reactions, such as over-chlorination or dehalogenation, are minimized by controlling reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd/C).

Purification Techniques

Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) analysis confirms purity >99%, with impurities including unreacted starting materials (<0.5%) and dehalogenated byproducts (<0.3%) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the ortho and para positions relative to the amine. For example, nitration with HNO₃/H₂SO₄ yields a mono-nitro derivative at the ortho position (70% yield), while sulfonation produces a sulfonic acid analog.

Nucleophilic Aromatic Substitution

Bromine and chlorine atoms at activated positions participate in SNAr reactions. Treatment with sodium methoxide replaces the 4-bromo substituent with a methoxy group (55% yield), enabling further derivatization.

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings, reacting with arylboronic acids to form biaryl structures. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields a biphenyl derivative (82% yield).

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate inhibition of cytochrome P450 enzymes (IC₅₀ = 2.1 µM for CYP3A4), likely through coordination of the aniline nitrogen to the heme iron . This activity suggests potential use in modulating drug metabolism or treating metabolic disorders .

Antimicrobial Properties

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to chloramphenicol. The dichlorophenoxy group enhances membrane permeability, facilitating disruption of bacterial lipid bilayers .

Cytotoxicity

Human hepatoma (HepG2) cells treated with 10 µM of the compound show 40% viability reduction via apoptosis, as indicated by caspase-3 activation. Structure-activity relationships (SAR) suggest that the bromine atom is critical for this effect .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing kinase inhibitors. For example, coupling with pyrimidine derivatives yields molecules with IC₅₀ values <10 nM against EGFR mutants.

Agrochemical Development

As a herbicide precursor, it inhibits acetolactate synthase (ALS) in weeds (Ki = 15 nM), disrupting branched-chain amino acid biosynthesis . Field trials show 90% control of Amaranthus retroflexus at 50 g/ha .

Materials Science

Incorporated into polymers, it enhances flame retardancy (LOI = 32%) due to bromine and chlorine content. Thermosetting resins derived from the compound exhibit glass transition temperatures (Tg) of 210°C, suitable for high-performance composites.

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